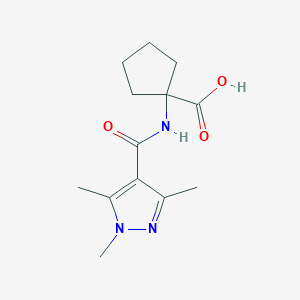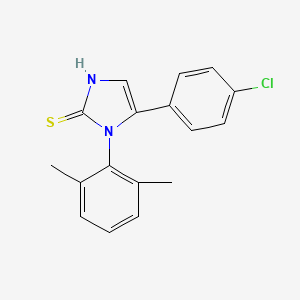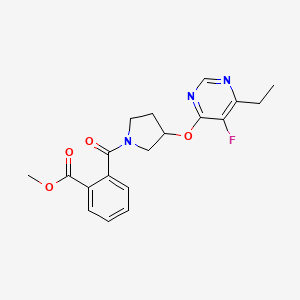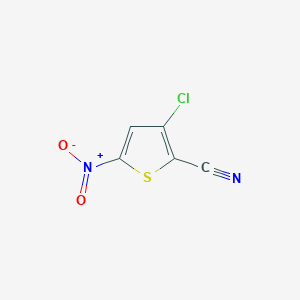
1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related pyrazole derivatives and cyclopentane moieties, which can be used to infer potential characteristics and behaviors of the compound . Pyrazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceuticals . Cyclopentane-1,3-dione has been identified as a novel isostere for the carboxylic acid functional group, suggesting that cyclopentane derivatives can be used in drug design .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation reactions at low temperatures . Similarly, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate through a series of reactions including Claisen condensation, cyclization, deamination, and hydrolysis, achieving a high yield . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy. For example, the structures of synthesized 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives were determined using 13C NMR, 1H NMR, and IR spectroscopy . X-ray diffraction analysis has also been used to verify the position of substituents on the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. The 1H-pyrazole-3-carboxylic acid or its acid chloride can be converted into ester or amide derivatives through reactions with alcohols or N-nucleophiles . Additionally, cyclocondensation reactions can yield pyrazolo[3,4-d]pyridazines . The reactivity of the amide group in the compound of interest would likely be similar, allowing for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives and cyclopentane moieties have been studied to understand their potential as drug isosteres. Cyclopentane-1,3-diones exhibit pKa values similar to carboxylic acids and can effectively substitute for the carboxylic acid functional group . The antifungal activity of pyrazole carboxylic acid amides has been tested, with some compounds showing higher activity than commercial antifungals . These properties suggest that the compound "1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid" could have interesting acidity and biological activity profiles.
Applications De Recherche Scientifique
Synthesis and Modification
1-(Trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid is a compound that can be synthesized and modified through various chemical reactions. Dong (2011) improved the synthesis of the closely related 1H-pyrazole-4-carboxylic acid, achieving a significant increase in yield, from 70% to 97.1%, using a method involving Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).
Chemical Reactions and Derivatives
Şener et al. (2002) focused on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis and reactions of various 1H-pyrazole-3-carboxylic acid derivatives. These reactions enabled the creation of ester or amide derivatives and other complex compounds, such as pyrazolo[3,4-d]-pyridazinone derivatives (Şener et al., 2002).
Solid-Phase Syntheses
Shen et al. (2000) developed versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. This method involves condensation, cyclization, activation of the linker, and cleavage using amines, providing products in excellent yields and purities (Shen, Shu, & Chapman, 2000).
Antibacterial Activities
Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The findings indicated that certain derivatives, such as the sulfamide derivative, showed antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Conformational Studies
Kusakiewicz-Dawid et al. (2017) conducted studies on model compounds containing 3‐amino‐1H‐pyrazole‐5‐carboxylic acid residue. Using various analytical methods, they investigated the conformational preferences related to the presence of intramolecular interactions formed within the studied residue (Kusakiewicz-Dawid et al., 2017).
Mécanisme D'action
The mechanism of action of “1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid” would depend on its specific application. As a derivative of pyrazole, it may have potential applications in medicinal chemistry, given that pyrazole derivatives are known to possess a wide range of biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-10(9(2)16(3)15-8)11(17)14-13(12(18)19)6-4-5-7-13/h4-7H2,1-3H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJFKTWIAOWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)
![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)